molecular formula C11H7ClN2O B13674763 3-Chloro-6-methoxyisoquinoline-4-carbonitrile

3-Chloro-6-methoxyisoquinoline-4-carbonitrile

Cat. No.: B13674763
M. Wt: 218.64 g/mol
InChI Key: BIPQUKUKHVKUQT-UHFFFAOYSA-N
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Description

3-Chloro-6-methoxyisoquinoline-4-carbonitrile is an organic compound with the molecular formula C11H7ClN2O and a molecular weight of 218.64 g/mol . This compound is a derivative of isoquinoline, a heterocyclic aromatic organic compound. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-methoxyisoquinoline-4-carbonitrile typically involves the chlorination and methoxylation of isoquinoline derivatives. One common method includes the reaction of 6-methoxyisoquinoline with a chlorinating agent such as thionyl chloride (SOCl2) under reflux conditions

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-methoxyisoquinoline-4-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

    Substitution: Formation of 3-amino-6-methoxyisoquinoline-4-carbonitrile.

    Oxidation: Formation of 3-chloro-6-methoxyisoquinoline-4-carboxylic acid.

    Reduction: Formation of 3-chloro-6-methoxyisoquinoline-4-amine.

Scientific Research Applications

3-Chloro-6-methoxyisoquinoline-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-6-methoxyisoquinoline-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, including the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-6-methoxyisoquinoline: Lacks the nitrile group, making it less reactive in certain chemical reactions.

    6-Methoxyisoquinoline-4-carbonitrile: Lacks the chloro group, affecting its substitution reactions.

    3-Chloroisoquinoline-4-carbonitrile: Lacks the methoxy group, influencing its oxidation reactions.

Uniqueness

3-Chloro-6-methoxyisoquinoline-4-carbonitrile is unique due to the presence of all three functional groups (chloro, methoxy, and nitrile), which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C11H7ClN2O

Molecular Weight

218.64 g/mol

IUPAC Name

3-chloro-6-methoxyisoquinoline-4-carbonitrile

InChI

InChI=1S/C11H7ClN2O/c1-15-8-3-2-7-6-14-11(12)10(5-13)9(7)4-8/h2-4,6H,1H3

InChI Key

BIPQUKUKHVKUQT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=NC=C2C=C1)Cl)C#N

Origin of Product

United States

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